2-{[1-(2,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine
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Overview
Description
2-{[1-(2,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine is a complex organic compound that features a pyrazine ring substituted with a methoxy group and a piperidine moiety linked through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. The key steps include:
Preparation of 2,4-dimethoxybenzoyl chloride: This is achieved by reacting 2,4-dimethoxybenzoic acid with thionyl chloride.
Formation of the piperidine intermediate: The piperidine ring is synthesized through a series of reactions, including the formation of the piperidine nucleus and subsequent functionalization.
Coupling reaction: The piperidine intermediate is reacted with 2,4-dimethoxybenzoyl chloride to form the 1-(2,4-dimethoxybenzoyl)piperidine.
Etherification: The final step involves the reaction of the 1-(2,4-dimethoxybenzoyl)piperidine with 6-methoxypyrazine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
2-{[1-(2,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoyl derivatives: Compounds with similar benzoyl moieties but different substituents on the piperidine or pyrazine rings.
Methoxypyrazines: Compounds with similar pyrazine rings but different substituents.
Uniqueness
2-{[1-(2,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine is unique due to its combination of a methoxypyrazine ring and a piperidine moiety linked through an ether bond. This unique structure provides specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-24-13-6-7-15(16(9-13)25-2)19(23)22-8-4-5-14(12-22)27-18-11-20-10-17(21-18)26-3/h6-7,9-11,14H,4-5,8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIPNUIRBDHONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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